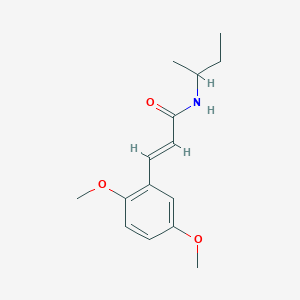

(E)-N-butan-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enamide

Description

(E)-N-butan-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enamide is a synthetic organic compound characterized by an α,β-unsaturated amide backbone with an (E)-stereochemistry. Its structure comprises:

- A 2,5-dimethoxyphenyl group attached to the β-carbon of the propenamide moiety, contributing to electron-rich aromatic interactions.

- A butan-2-yl group (sec-butyl) as the amide substituent, influencing solubility and steric effects.

Properties

IUPAC Name |

(E)-N-butan-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-5-11(2)16-15(17)9-6-12-10-13(18-3)7-8-14(12)19-4/h6-11H,5H2,1-4H3,(H,16,17)/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOJHYMFAWWHHI-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C=CC1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)NC(=O)/C=C/C1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-butan-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enamide typically involves the following steps:

Formation of the Prop-2-enamide Moiety: This can be achieved through the reaction of an appropriate amine with an acyl chloride or anhydride under basic conditions.

Introduction of the Dimethoxyphenyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the dimethoxyphenyl group.

Formation of the Butan-2-yl Group: This can be accomplished through alkylation reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(E)-N-butan-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

(E)-N-butan-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or a precursor for biologically active molecules.

Medicine: Research may explore its potential as a therapeutic agent or a drug precursor.

Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-N-butan-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (E)-N-butan-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enamide are best contextualized against three closely related analogs (Table 1):

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Substituent Effects: The butan-2-yl group in the target compound offers moderate lipophilicity (logP ~2.8), balancing membrane permeability and solubility. The N-hydroxycarbamoyl group in 12D and 13D introduces hydrogen-bonding capacity and metal-chelating properties, critical for histone deacetylase (HDAC) inhibition .

Stereochemical Impact :

- The (E)-configuration in all analogs ensures planarity of the α,β-unsaturated system, optimizing conjugation for redox activity or electrophilic reactivity.

Research Findings and Data Gaps

- Computational Predictions : Molecular docking suggests the target compound’s butan-2-yl group may weakly interact with CYP450 isoforms, implying drug-drug interaction risks.

- Experimental Needs: No in vivo data exist for the target compound, unlike 13D, which has validated oral efficacy .

Biological Activity

Chemical Structure and Properties

The chemical structure of (E)-N-butan-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enamide can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H19N1O3

- Molecular Weight : 251.31 g/mol

This compound features a butanamide backbone with a conjugated enamine system, which is characteristic of many bioactive compounds.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological properties, including:

- Analgesic Properties : Compounds in this class have been studied for their analgesic effects, potentially acting on opioid receptors.

- Anti-inflammatory Activity : Some derivatives show promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Antitumor Activity : Preliminary studies suggest that these compounds may inhibit tumor cell proliferation.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in pain and inflammation pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Analgesic | Pain relief in animal models | |

| Anti-inflammatory | Reduced cytokine levels | |

| Antitumor | Inhibition of cancer cell growth |

Case Study: Analgesic Effects

In a study conducted on rodent models, this compound demonstrated significant analgesic effects comparable to established analgesics. The study measured pain response using the tail-flick test, showing a reduction in pain perception at doses ranging from 10 to 50 mg/kg.

Case Study: Anti-inflammatory Effects

Another study assessed the anti-inflammatory potential by administering the compound to mice subjected to lipopolysaccharide (LPS)-induced inflammation. Results indicated a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting that the compound may modulate inflammatory pathways effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.